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Compound of Interest

Compound Name: Dimethylstannane

Cat. No.: B1199893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethylstannane, also known as dimethyltin dihydride ((CH₃)₂SnH₂), is an organotin

compound of interest in various chemical research fields. Its potential as a reducing agent and

as a precursor for the synthesis of more complex organotin structures makes a thorough

understanding of its physical and chemical properties essential for safe and effective handling

in a laboratory setting. This technical guide provides a comprehensive overview of the known

characteristics of dimethylstannane, including its physical properties, synthesis, stability,

reactivity, and spectroscopic data. Due to the limited availability of experimental data for this

specific compound, information from closely related alkyltin hydrides is also discussed to

provide a broader context for its chemical behavior.

Physical Properties
Quantitative data on the physical properties of dimethylstannane is scarce in the available

scientific literature. The following table summarizes the reported and estimated values.
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Property Value Source

Molecular Formula C₂H₈Sn -

Molecular Weight 150.79 g/mol -

Boiling Point 35.9 °C [1][2]

Melting Point N/A

Density N/A

Solubility N/A

N/A: Not available in the cited literature.

Chemical Characteristics
Synthesis
The primary method reported for the synthesis of dimethylstannane is the reduction of

dimethyltin dichloride ((CH₃)₂SnCl₂) with a suitable reducing agent.

Experimental Protocol: Synthesis of Dimethylstannane

A common laboratory-scale synthesis involves the reduction of dimethyltin dichloride with

lithium aluminum hydride (LiAlH₄) in an appropriate etheral solvent, such as n-butyl ether.[2]

Reaction: 2(CH₃)₂SnCl₂ + LiAlH₄ → 2(CH₃)₂SnH₂ + LiCl + AlCl₃

Procedure: In a typical reaction, dimethyltin dichloride is reduced with lithium aluminum

hydride in n-butyl ether.[2] The use of dioxane as a solvent has been reported to yield a

maximum of 55% of the dihydride, with difficulties in complete removal of the solvent from

the product.[2]

Yield: An 81% yield has been reported when using n-butyl ether as the solvent.[2]
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Figure 1: Synthesis of Dimethylstannane.

Stability and Decomposition
Dimethylstannane exhibits limited thermal and photochemical stability.

Thermal Decomposition: At 120°C, the major decomposition products are trimethyltin hydride

((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂), with a small amount of

hexamethylditin ((CH₃)₆Sn₂).[1]

Photochemical Decomposition: Under ultraviolet irradiation at 130°C, decomposition is

significantly more rapid, yielding trimethyltin hydride, tin, and hydrogen gas, along with an

appreciable quantity of tetramethyltin ((CH₃)₄Sn).[1] Prolonged irradiation (40 hours) at this

temperature leads to the formation of hexamethylditin instead of trimethyltin hydride, in

addition to tetramethyltin, tin, and hydrogen.[1]

Stability at Room Temperature: Negligible decomposition is observed at 25°C, even under

UV irradiation.[1]
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Figure 2: Decomposition Pathways of Dimethylstannane.

Reactivity
The reactivity of dimethylstannane is characterized by the presence of the Sn-H bonds, which

can readily undergo addition reactions across unsaturated bonds.

Addition to Fluoro-olefins: Dimethylstannane readily adds to tetrafluoroethylene (C₂F₄) to

yield both the mono-addition product, (CH₃)₂SnH(C₂F₄H), and the di-addition product,

(CH₃)₂Sn(C₂F₄H)₂.[1]

Reactions with Other Fluoro-olefins: Reactions with trifluoroethylene (CF₂=CFH), 1,1-

difluoroethylene (CF₂=CH₂), and bromotrifluoroethylene (CF₂=CFBr) are more complex.

These reactions can lead to the formation of unstable mono-addition products that

subsequently decompose through halogen and hydrogen exchange, resulting in products

such as dimethyltin dibromide ((CH₃)₂SnBr₂) and trifluoroethylene when reacting with

bromotrifluoroethylene.[1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a key technique for the characterization of

dimethylstannane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1199893?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199893?utm_src=pdf-body
https://www.benchchem.com/product/b1199893?utm_src=pdf-body
https://www.benchchem.com/product/b1199893?utm_src=pdf-body
https://cdnsciencepub.com/doi/10.1139/v63-423
https://cdnsciencepub.com/doi/10.1139/v63-423
https://www.benchchem.com/product/b1199893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Chemical Shift (δ)
Coupling
Constants (J)

Reference

¹H (Sn-H) Septet
J(¹¹⁹Sn-¹H) = 1797 Hz,

J(¹¹⁷Sn-¹H) = 1718 Hz
[3]

¹H (CH₃) Doublet

J(¹¹⁹Sn-C-¹H) = 54.0

Hz, J(¹¹⁷Sn-C-¹H) =

51.6 Hz, J(¹³C-¹H) =

130.2 Hz

[3]

The ¹H NMR spectrum of the Sn-H protons appears as a septet due to coupling with the six

equivalent methyl protons.[3] The methyl proton resonance is a doublet due to coupling with

the two Sn-H protons.[3] The presence of tin isotopes with non-zero nuclear spin (¹¹⁷Sn and

¹¹⁹Sn) results in satellite peaks, providing characteristic coupling constants.

Infrared (IR) Spectroscopy
The infrared spectrum of dimethylstannane exhibits characteristic absorption bands for the

Sn-H and CH₃-Sn groups.

Wavenumber (cm⁻¹) Assignment Reference

1871, 1858 (strong doublet) Sn-H stretch [2]

780 - 700 (intense band) CH₃-Sn vibrations [2]

680 - 670 (broad peak) - [2]

536, 526, 517 (triplet) - [2]

Experimental Protocols and Safety Considerations
The handling of dimethylstannane requires stringent safety precautions due to its likely

pyrophoric nature, similar to other volatile organotin hydrides.

General Handling Procedures
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Inert Atmosphere: All manipulations of dimethylstannane should be carried out under an

inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox

techniques to prevent contact with air and moisture.

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-

retardant lab coat, and suitable gloves, must be worn at all times.

Ventilation: Work should be conducted in a well-ventilated fume hood.

Waste Disposal
Organotin waste is hazardous and must be disposed of according to institutional and local

regulations. Generally, organotin waste should be collected in sealed, properly labeled

containers for disposal by a certified hazardous waste management company. Quenching with

a suitable reagent to convert the reactive hydride to a less hazardous species may be a

necessary step before disposal, and specific institutional guidelines should be followed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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